REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[N:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O[C@@H](CO)C(N1CCC(C2C(F)=CC(N3C[C@H](CNC4C=NC=CN=4)OC3=O)=CC=2F)=CC1)=O>>[C:1]([O:5][C:6]([NH:8][C:9]1[N:10]=[CH:11][CH:12]=[CH:13][N:14]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C1=NC=CC=N1)C(=O)OC(C)(C)C
|
Name
|
intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@H](C(=O)N1CC=C(CC1)C1=C(C=C(C=C1F)N1C(O[C@H](C1)CNC1=NC=CN=C1)=O)F)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |